Mannose triflate

描述

It is a well-known precursor for the synthesis of 18F-fluorodeoxyglucose (18F-FDG), which is widely used in positron emission tomography (PET) imaging for cancer detection . Mannose triflate is characterized by its high reactivity due to the presence of the trifluoromethanesulfonyl group, making it a valuable compound in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of mannose triflate involves several steps:

Preparation of D-mannose: D-mannose is the starting material.

Acetylation: D-mannose is acetylated to form 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.

Triflation: The acetylated mannose is then reacted with trifluoromethanesulfonic anhydride to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and the use of specific solvents and catalysts, to ensure the efficient production of this compound with minimal impurities .

化学反应分析

Reactions with Fluoride-18 ([18F])

The most notable reaction involving mannose triflate is its use as a precursor in the synthesis of [18F]FDG .

2.1. SN2 Nucleophilic Substitution

- The triflate group at the C-2 position is displaced by the [18F] fluoride ion via an SN2 nucleophilic substitution reaction .

- This reaction is typically conducted in a polar aprotic solvent, such as acetonitrile, with Kryptofix 2.2.2 as a catalyst to enhance the reactivity of the [18F]fluoride .

2.2. Mechanism

- The reaction proceeds with inversion of stereochemistry at the C-2 position due to the SN2 mechanism .

- Following the displacement of the triflate group, the acetyl protecting groups are removed via hydrolysis under acidic or basic conditions to yield [18F]FDG .

- After the nucleophilic displacement of the triflate group by 18F, the acetyl groups can be removed .

Role of Anomeric Triflate

Anomeric triflates play a crucial role in glycosylation reactions.

3.1. Stereochemical Outcome

The stereochemical outcome of glycosylation reactions is influenced by the anomeric configuration (α or β) of the triflate leaving group .

3.2. Glycosylation

Even for highly dissociative reactions involving β-close ion pair (β-CIP) species, the formation of the α-glycoside is necessarily preceded by a bimolecular α → β triflate interconversion, which under certain circumstances becomes the rate-limiting step .

Solvent and Stability

4.1. Solvent

Acetonitrile or deuterated acetonitrile can be used as a solvent for this compound .

4.2. Stability

Solutions of this compound are only stable for a limited time .

Other Reactions and Considerations

5.1. Glycosylation Reactions

This compound can be used to enhance glycosylation reactions .

5.2. Regioselectivity

The triflate group's displacement must be regioselective to ensure it binds to the correct carbon on the mannose molecule .

5.3. Hydrolysis

Hydrolysis of the 1,2-orthoester with 1M aqueous HCl can be carried out in the synthesis of this compound .

科学研究应用

Radiochemistry and Medical Imaging

1.1 Synthesis of 18F-FDG

Mannose triflate is primarily recognized for its role in the synthesis of 18F-FDG, a radiopharmaceutical used extensively in PET imaging for cancer detection and monitoring metabolic processes. The synthesis typically involves nucleophilic fluorination where the 18F ion replaces the triflate group at the 2-carbon position of this compound. This reaction is facilitated by solvents like acetonitrile and catalysts such as Kryptofix 222, yielding high efficiency and shorter reaction times compared to other methods .

1.2 Advantages of Using this compound

- Higher Yields : The use of this compound allows for yields of approximately 50-60% in the production of 18F-FDG, which is superior to many alternative precursors .

- Shorter Reaction Times : The nucleophilic substitution process involving this compound is quicker than electrophilic methods, making it more suitable for clinical applications where time is critical .

- Quality Control Compliance : The synthesis process adheres to stringent quality control measures as outlined by regulatory bodies such as the US FDA and European Pharmacopeia, ensuring that the final product meets safety and efficacy standards .

Potential Therapeutic Applications

Beyond its established use in imaging, this compound has potential implications in various therapeutic domains:

2.1 Targeting Cancer Cells

Research indicates that mannose derivatives can be utilized to target cancer cells specifically due to their affinity for certain receptors overexpressed in tumors. This property could be harnessed in developing targeted drug delivery systems or antibody-drug conjugates (ADCs) that utilize this compound as a building block .

2.2 Antiviral Applications

This compound has shown promise in antiviral research, particularly against viruses such as HIV and influenza. Its structural similarities to glucose allow it to interfere with viral entry mechanisms by competing for binding sites on host cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- Fluorination Studies : A study demonstrated that using this compound significantly improved the efficiency of synthesizing 18F-FDG compared to traditional methods, leading to better imaging results in clinical settings .

- Targeted Drug Delivery : Research on antibody-drug conjugates has shown that incorporating mannose derivatives can enhance the specificity of drug delivery systems aimed at cancer cells, potentially improving therapeutic outcomes while minimizing side effects .

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| PET Imaging | Precursor for synthesizing 18F-FDG for cancer detection | High yield, rapid synthesis |

| Cancer Targeting | Potential use in targeted drug delivery systems | Specificity towards cancer cell receptors |

| Antiviral Research | Possible applications against viruses like HIV and influenza | Interference with viral entry mechanisms |

作用机制

Mannose triflate exerts its effects primarily through its role as a precursor in the synthesis of 18F-FDG. The mechanism involves the nucleophilic substitution of the triflate group by fluoride ions, resulting in the formation of 18F-FDG. This compound is then taken up by cells via glucose transporters and phosphorylated by hexokinase, trapping it within the cell and allowing for imaging of metabolic activity .

相似化合物的比较

Similar Compounds

Glucose Triflate: Another glucose analogue used in similar nucleophilic substitution reactions.

Galactose Triflate: Used in the synthesis of galactose-based radiopharmaceuticals.

Fructose Triflate: Employed in the synthesis of fructose-based diagnostic agents.

Uniqueness

Mannose triflate is unique due to its high reactivity and efficiency in the synthesis of 18F-FDG, making it a preferred choice for PET imaging applications. Its ability to undergo nucleophilic substitution reactions with high yield and purity sets it apart from other similar compounds .

生物活性

Mannose triflate, a derivative of D-mannose, has garnered considerable attention in biochemical research due to its significant biological activities and applications in medicinal chemistry. This article explores the synthesis, structural properties, and biological implications of this compound, particularly its role in targeting specific biological pathways and its utility in radiopharmaceutical synthesis.

1. Synthesis of this compound

This compound is synthesized through a series of chemical transformations starting from D-mannose. The process typically involves:

- Per-O-acetylation : D-mannose is treated with acetic anhydride and iodine to protect hydroxyl groups.

- Formation of acetobromomannose : This is achieved using hydrobromic acid in acetic acid.

- Orthoester formation : An orthoester is formed using ethanol and a catalyst.

- Triflation : The final step involves the reaction of the orthoester with trifluoromethanesulfonic anhydride (Tf2O) in pyridine to yield this compound.

This synthesis has been optimized to achieve yields between 12% to 16% over several steps, making it feasible for large-scale production necessary for medical applications like the synthesis of fludeoxyglucose (FDG) for PET imaging .

This compound acts primarily as a glycosyl donor in various biochemical reactions, particularly in the synthesis of glycoproteins and glycolipids. Its biological activity is largely attributed to its ability to mimic natural glycans, facilitating interactions with lectins and other carbohydrate-binding proteins.

One notable application is in the development of FimH-targeting therapies for uropathogenic Escherichia coli (UPEC). FimH, a mannose-binding adhesin, plays a critical role in bacterial adhesion to uroepithelial cells. This compound and its derivatives have been shown to inhibit this binding, thereby preventing urinary tract infections .

2.2 Case Studies

- Uropathogenic Inhibition : Research demonstrated that mannose-based compounds could effectively inhibit the aggregation of UPEC-induced yeast cells. Trisaccharide derivatives exhibited high binding affinities to FimH, suggesting that this compound could serve as a potent inhibitor in preventing bacterial adhesion .

- Radiopharmaceutical Applications : this compound is crucial in synthesizing FDG, a radiotracer widely used in positron emission tomography (PET). The nucleophilic substitution involving fluorine-18 at the 2-position of this compound enables the formation of FDG, highlighting its importance in medical imaging .

3. Structural Investigations

The structural properties of this compound have been analyzed using various spectroscopic techniques:

4.

This compound serves as a versatile compound with significant biological activity, particularly in inhibiting bacterial adhesion and facilitating radiopharmaceutical synthesis. Its ability to mimic natural glycans allows it to play crucial roles in various biochemical processes. Ongoing research continues to explore its potential applications in therapeutic interventions and diagnostic imaging.

属性

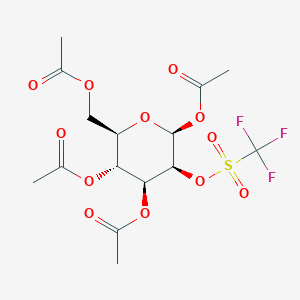

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBDVHSTOUGZTJ-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238841 | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92051-23-5 | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092051235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE 1,3,4,6-TETRA-O-ACETATE 2-O-TRIFLUOROMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KI8FFQ6TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。